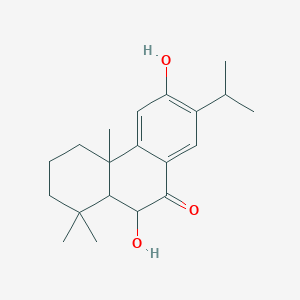
Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-1,3-dihydroisobenzofuran: is an organic compound with the molecular formula C10H12O3 It is a derivative of isobenzofuran, characterized by the presence of two methoxy groups at the 1 and 3 positions of the dihydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-1,3-dihydroisobenzofuran can be synthesized through several methods. One efficient approach involves the intramolecular hydroalkoxylation of aromatic alkynols . This method is transition-metal-free and uses cesium carbonate as a promoter. The reaction proceeds regioselectively, forming the 5-exo-dig product exclusively .
Industrial Production Methods: Industrial production of 1,3-dimethoxy-1,3-dihydroisobenzofuran typically involves the use of tin powder-mediated tandem allylation/oxa-Michael addition reaction . This method uses o-formyl chalcones and various allyl bromides under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-1,3-dihydroisobenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,3-Dimethoxy-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its radical scavenging activity is attributed to its ability to donate electrons to neutralize free radicals .
Comparison with Similar Compounds
- Isobenzofuran
- Isobenzofuran-1(3H)-one
- 3-Hydroxyisobenzofuran-1(3H)-one
Comparison: 1,3-Dimethoxy-1,3-dihydroisobenzofuran is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to isobenzofuran and its derivatives, 1,3-dimethoxy-1,3-dihydroisobenzofuran exhibits distinct properties that make it valuable for specific applications in research and industry .
Properties
CAS No. |
24388-70-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,3-dimethoxy-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H12O3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6,9-10H,1-2H3 |
InChI Key |
WAGIYFLDSNLPML-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)





![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)


